molecular formula C30H25N3O4 B292966 Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate

Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate

Cat. No. B292966
M. Wt: 491.5 g/mol
InChI Key: OYJGVGUCMXRTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DPF" and is a furo[2,3-b]pyridine derivative.

Mechanism of Action

The mechanism of action of DPF is not fully understood. However, studies have shown that DPF binds to specific proteins and inhibits their activity. This inhibition leads to the disruption of cellular processes and can ultimately lead to cell death.
Biochemical and Physiological Effects:
DPF has been shown to have both biochemical and physiological effects. Biochemically, DPF has been shown to inhibit the activity of specific proteins, including kinases and proteases. Physiologically, DPF has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death).

Advantages and Limitations for Lab Experiments

One advantage of using DPF in lab experiments is its ability to selectively target specific proteins. This allows researchers to study the functions of these proteins in greater detail. However, one limitation of using DPF is its potential toxicity. DPF has been shown to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DPF. One direction is the development of new DPF derivatives that have improved efficacy and reduced toxicity. Another direction is the identification of new proteins that are targeted by DPF. This could lead to the development of new drugs that target these proteins. Finally, the use of DPF in combination with other drugs could lead to improved treatment options for various diseases.

Synthesis Methods

The synthesis of DPF involves the reaction of 2,3-dichloropyridine with ethyl 4,6-diphenyl-3-aminocrotonate in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of the intermediate compound, which is then treated with 4-toluidinocarbonyl chloride to form DPF. The yield of this reaction is approximately 65%, and the purity of the compound can be increased through recrystallization.

Scientific Research Applications

DPF has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. In medicinal chemistry, DPF has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, DPF has been used as a lead compound for the development of new drugs that target specific proteins. In molecular biology, DPF has been used as a tool for studying protein-protein interactions.

properties

Molecular Formula

C30H25N3O4

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 3-[(4-methylphenyl)carbamoylamino]-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C30H25N3O4/c1-3-36-29(34)27-26(33-30(35)31-22-16-14-19(2)15-17-22)25-23(20-10-6-4-7-11-20)18-24(32-28(25)37-27)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H2,31,33,35)

InChI Key

OYJGVGUCMXRTRV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)NC5=CC=C(C=C5)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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